5,11-Bis[(2-methylphenyl)sulfonyl]benzo[c][1,5]benzodiazocine-6,12-dione
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Overview
Description
5,11-Bis[(2-methylphenyl)sulfonyl]benzo[c][1,5]benzodiazocine-6,12-dione is a complex organic compound belonging to the class of dibenzo[b,f][1,5]diazocines. These compounds are characterized by their tricyclic structure, which includes two benzene rings and a seven-membered ring containing nitrogen and oxygen atoms.
Preparation Methods
The synthesis of 5,11-Bis[(2-methylphenyl)sulfonyl]benzo[c][1,5]benzodiazocine-6,12-dione typically involves a multi-step process. One common method starts with the reaction of variously substituted 1H-benzo[d][1,3]oxazine-2,4-diones (isatoic anhydrides) with 2-aminobenzoic acids . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
5,11-Bis[(2-methylphenyl)sulfonyl]benzo[c][1,5]benzodiazocine-6,12-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the benzene ring.
Coupling Reactions: It can also undergo Suzuki–Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5,11-Bis[(2-methylphenyl)sulfonyl]benzo[c][1,5]benzodiazocine-6,12-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,11-Bis[(2-methylphenyl)sulfonyl]benzo[c][1,5]benzodiazocine-6,12-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. For example, its cytotoxic effects against cancer cells may be due to its ability to interfere with cellular processes such as DNA replication and repair .
Comparison with Similar Compounds
5,11-Bis[(2-methylphenyl)sulfonyl]benzo[c][1,5]benzodiazocine-6,12-dione can be compared with other similar compounds, such as:
Dibenzoazepines: These compounds have a similar tricyclic structure but differ in the arrangement of nitrogen and oxygen atoms.
Dibenzothiazepines: These compounds contain sulfur atoms in their structure, which can lead to different chemical and biological properties.
Other Dibenzo[b,f][1,5]diazocines: Variations in the substituents on the benzene rings and the seven-membered ring can result in different reactivity and applications.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
5,11-bis[(2-methylphenyl)sulfonyl]benzo[c][1,5]benzodiazocine-6,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O6S2/c1-19-11-3-9-17-25(19)37(33,34)29-23-15-7-5-13-21(23)28(32)30(24-16-8-6-14-22(24)27(29)31)38(35,36)26-18-10-4-12-20(26)2/h3-18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOWYFZVJNYTLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N2C3=CC=CC=C3C(=O)N(C4=CC=CC=C4C2=O)S(=O)(=O)C5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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